molecular formula C12H15ClN2O4 B1500301 (R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217739-51-9

(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1500301
M. Wt: 286.71 g/mol
InChI Key: HWLQIRSDXWPZMQ-UTONKHPSSA-N
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Description

“®-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . For a more detailed structural analysis, you may want to refer to resources like PubChem .

Scientific Research Applications

Molecular Structure Analysis and Crystal Engineering

One study focused on the crystal structure of a related compound, 4-(4-Nitrobenzyl)pyridinium 3-carboxy-4-hydroxybenzenesulfonate, highlighting the interactions within its crystal lattice. The analysis of dihedral angles and hydrogen bonding patterns could provide insights into the molecular packing and stability of similar compounds (Smith & Wermuth, 2013).

Homochiral Molecular Complexes

Research on a homochiral trinuclear nickel(II) complex involving a structurally similar ligand demonstrated significant dielectric anisotropy, indicating potential applications in materials science for electronic or optical devices (Fu et al., 2007).

Metabolic Studies and Electron Spin Resonance (ESR)

A study utilized 4-(4-nitrobenzyl)-pyridine (NBP) and ESR to investigate the metabolic changes of a specific compound in various tissues, showcasing the use of related chemicals in biochemical pharmacology to understand metabolic pathways and the stability of pharmacologically active compounds (Raïkova et al., 1981).

Solid-State Chemistry and Molecular Salts/Cocrystals

A study on the synthesis and characterization of molecular salts and cocrystals involving 2-Chloro-4-nitrobenzoic acid and related structures reveals the importance of supramolecular synthons and halogen bonding in crystal engineering. This area of research could inform the development of pharmaceutical cocrystals or materials with tailored physical properties (Oruganti et al., 2017).

Biomimetic Indicators and Sensor Development

Research on the development of biomimetic indicators for alkylating agents using derivatives of 4-(4-Nitrobenzyl)pyridine (NBP) highlights potential applications in toxicological screening and environmental monitoring. Such studies suggest the utility of nitrobenzyl derivatives in designing colorimetric sensors or assays for detecting harmful chemical agents (Provencher & Love, 2015).

properties

IUPAC Name

(2R)-2-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4.ClH/c15-11(16)12(6-1-7-13-12)8-9-2-4-10(5-3-9)14(17)18;/h2-5,13H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLQIRSDXWPZMQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661597
Record name 2-[(4-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1217739-51-9
Record name 2-[(4-Nitrophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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